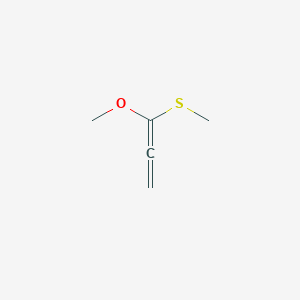

1-Methoxy-1-(methylsulfanyl)propadiene

Description

1-Methoxy-1-(methylsulfanyl)propadiene (C₅H₈OS) is an allene derivative featuring a methoxy (–OCH₃) and a methylsulfanyl (–SCH₃) group bonded to adjacent carbons. Allenes with heteroatom substituents are known for their unique reactivity, such as participation in cycloadditions, nucleophilic additions, and serving as intermediates in organic synthesis.

Properties

CAS No. |

22082-42-4 |

|---|---|

Molecular Formula |

C5H8OS |

Molecular Weight |

116.18 g/mol |

InChI |

InChI=1S/C5H8OS/c1-4-5(6-2)7-3/h1H2,2-3H3 |

InChI Key |

BCLXZEXBWGTMSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C=C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-(methylsulfanyl)propadiene can be synthesized through several methods. One common approach involves the reaction of methoxyallene with dimethyl disulfide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. This may include optimized reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-(methylsulfanyl)propadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methoxy-1-(methylsulfanyl)propadiene has several applications in scientific research:

Chemistry: It is used as a reactant in multicomponent reactions, cycloadditions, and other synthetic transformations.

Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.

Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxy-1-(methylsulfanyl)propadiene exerts its effects involves its ability to participate in various chemical reactions. The methoxy and methylsulfanyl groups can interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The exact pathways depend on the specific reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

1-Methoxy-1-(Trimethylsiloxy)-2-Methylprop-1-ene (MTS)

Structure and Role: MTS (C₈H₁₈O₂Si) is a key initiator in Group Transfer Polymerization (GTP), featuring a trimethylsiloxy (–OSi(CH₃)₃) group instead of methylsulfanyl. Reactivity: MTS operates at 80°C, enabling water-cooled reflux systems. Its mechanism involves a dissociative anionic process, where the siloxy group acts as a leaving group during chain propagation. Applications: MTS is used industrially by DuPont for synthesizing acrylic block polymers in inks. The target compound’s applications remain speculative but could involve niche roles in sulfur-containing polymer systems .

Propargylic Sulfides (e.g., 2-Methoxy-4-methyl-1-[1-(Phenylsulfonyl)propan-2-yl]benzene)

Structure and Synthesis : Propargylic sulfides like the compound in (C₁₇H₂₀O₃S) feature sulfur in a sulfonyl (–SO₂–) configuration. These are precursors to indene derivatives via cyclization.

Reactivity Comparison : The methylsulfanyl group in 1-methoxy-1-(methylsulfanyl)propadiene is less electron-withdrawing than sulfonyl groups, which may reduce its propensity for cyclization but enhance nucleophilic attack at the allene moiety. Sulfur’s lone pairs in the methylsulfanyl group could also stabilize transition states in addition reactions .

Parent Propadiene (UN 1060)

Stability and Handling : Propadiene (C₃H₄) is highly unstable and requires stabilization for transport. Substitution with methoxy and methylsulfanyl groups likely increases steric and electronic stabilization, reducing explosion risks compared to the parent compound. This could expand its utility in synthetic protocols requiring safer handling .

Data Table: Key Properties and Comparisons

Research Findings and Mechanistic Insights

- The methylsulfanyl group’s polarizable sulfur atom may facilitate radical or nucleophilic pathways, distinct from the siloxy group in MTS .

- Thermal Stability : Unlike MTS, which functions at 80°C, the target compound’s stability at elevated temperatures is untested. The absence of a siloxy group might necessitate lower reaction temperatures to prevent decomposition.

- Synthetic Utility : Propargylic sulfides () demonstrate the importance of sulfur in directing cyclization reactions. The target compound’s methylsulfanyl group could similarly influence regioselectivity in heterocycle formation, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.